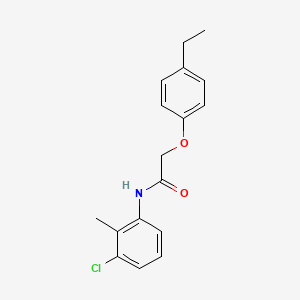

![molecular formula C20H30N2O3 B5538904 N-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methyl)acetamide](/img/structure/B5538904.png)

N-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar piperidine derivatives involves multi-step reactions, starting from basic piperidine structures and incorporating various functional groups through reactions such as acetylation, chloroacetylation, and benzylation. The process may involve the use of reagents like chloracetyl chloride, benzoyl chloride, and sodium hydride in solvents such as N,N-Dimethylformamide (DMF) under controlled conditions to achieve the desired substitutions and modifications on the piperidine ring (H. Sugimoto et al., 1990; H. Khalid et al., 2014).

Molecular Structure Analysis

The molecular structure of N-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methyl)acetamide and similar compounds is characterized by the presence of a piperidine ring, which is a common structural motif in medicinal chemistry due to its versatility and pharmacological properties. The specific functional groups attached to the piperidine ring, such as the benzoyl and acetamide groups, play a crucial role in determining the compound's reactivity and interaction with biological targets (A. Camerman et al., 2005).

Chemical Reactions and Properties

N-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methyl)acetamide can undergo various chemical reactions, including acyl-exchange reactions with amines to form N-substituted amides, which are significant in the synthesis of pharmacologically active compounds. These reactions are facilitated by the presence of reactive functional groups that allow for the introduction of new pharmacophores or modification of existing ones to enhance biological activity (H. Tani et al., 1964).

Physical Properties Analysis

The physical properties of N-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methyl)acetamide, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. The presence of hydrophobic and hydrophilic functional groups can affect the compound's solubility in different solvents, which is crucial for its formulation and delivery in a pharmacological context. The crystalline structure, determined through techniques like X-ray crystallography, provides insights into the compound's stability and reactivity (D. Ismailova et al., 2014).

Chemical Properties Analysis

The chemical properties of N-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methyl)acetamide, such as reactivity with nucleophiles and electrophiles, acidity/basicity of functional groups, and stability under various conditions, are critical for its potential as a pharmacological agent. Understanding these properties helps in predicting the compound's behavior in biological systems and its interactions with enzymes, receptors, and other biomolecules (B. E. Ivanov et al., 1968).

科学的研究の応用

Pharmaceutical Compositions and Therapeutics : A study details the use of a similar compound in pharmaceutical compositions and therapeutics, highlighting its potential in medicinal chemistry (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

Synthesis of N-Substituted Amides : Research on the acyl-exchange reactions of N-acyl lactams with amines, including piperidine derivatives, offers insights into synthetic pathways for creating compounds like the one (H. Tani, N. Oguni, & T. Araki, 1964).

Anti-Acetylcholinesterase Activity : A study on piperidine derivatives, including N-benzoylaminoethyl derivatives, highlights their potential anti-acetylcholinesterase activity, which is significant in the context of neurodegenerative diseases like Alzheimer's (H. Sugimoto et al., 1990).

DNA and Protein Binding Studies : Research on paracetamol derivatives, similar in structure to the compound , explores their DNA-binding interactions and protein-binding interactions, indicating potential applications in biochemistry and molecular biology (N. Raj, 2020).

Novel Anxiolytics : A study on diarylacetylene piperidinyl amides, including similar compounds, demonstrates potential anxiolytic properties, suggesting applications in the treatment of anxiety disorders (C. P. Kordik et al., 2006).

特性

IUPAC Name |

N-[[1-[3-(3-hydroxy-3-methylbutyl)benzoyl]piperidin-4-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O3/c1-15(23)21-14-17-8-11-22(12-9-17)19(24)18-6-4-5-16(13-18)7-10-20(2,3)25/h4-6,13,17,25H,7-12,14H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIEVSASESFDFMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CCN(CC1)C(=O)C2=CC=CC(=C2)CCC(C)(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

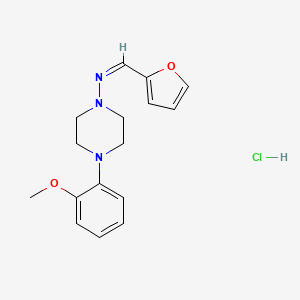

![ethyl 4-amino-2-({2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5538821.png)

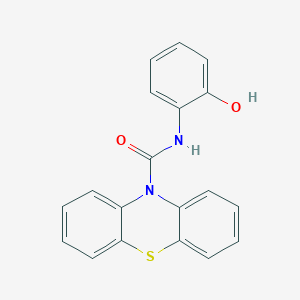

![5-methyl-3-phenyl-6-propyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5538823.png)

![N-[3-(acetylamino)phenyl]-2,6-dichlorobenzamide](/img/structure/B5538842.png)

![3-(2-ethylbutyl)-8-(2-morpholinylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5538860.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5538883.png)

![N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(2-methyl-5-nitrophenyl)sulfamide](/img/structure/B5538887.png)

![1-(2-chloro-6-fluorobenzyl)-4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5538896.png)

![5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B5538910.png)

![4-cyano-2-fluoro-N-[5-methoxy-2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5538912.png)

![2-(2-hydroxyethyl)-9-(4-methoxy-2,5-dimethylbenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538916.png)

![2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]-3,5,7-trimethyl-1H-indole hydrochloride](/img/structure/B5538920.png)